3-Bromo-5-(tert-butoxycarbonyl)benzoic acid
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Overview
Description
3-Bromo-5-(tert-butoxycarbonyl)benzoic acid is an organic compound with the molecular formula C12H13BrO4 and a molecular weight of 301.14 g/mol . It is a derivative of benzoic acid, where the bromine atom is substituted at the third position and the tert-butoxycarbonyl group is attached at the fifth position of the benzene ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Mechanism of Action
Target of Action
This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals and other organic compounds
Mode of Action
The mode of action of 3-Bromo-5-(tert-butoxycarbonyl)benzoic acid is not explicitly documented. As a benzoic acid derivative, it may share some properties with other compounds in this class. Benzoic acid derivatives often act by interacting with enzymes or receptors in the body, leading to changes in cellular function . The specific interactions of this compound with its targets would depend on the structure and properties of the targets.
Biochemical Pathways
Benzoic acid derivatives can participate in a variety of biochemical reactions, depending on their specific structures and the enzymes they interact with
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a derivative of benzoic acid, it may share some pharmacokinetic properties with other compounds in this class. Benzoic acid and its derivatives are generally well-absorbed and can be metabolized by the liver . The specific ADME properties of this compound would depend on its chemical structure and the biological systems it interacts with.
Result of Action
The molecular and cellular effects of this compound are not well-documented. As a benzoic acid derivative, it may share some effects with other compounds in this class. These effects can range from changes in enzyme activity to alterations in cell signaling . The specific effects of this compound would depend on its interactions with its targets.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in the synthesis of dipeptides This suggests that it may interact with enzymes, proteins, and other biomolecules involved in peptide synthesis
Cellular Effects
Given its role in peptide synthesis , it is plausible that it may influence cell function by affecting protein synthesis. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism. These effects need to be confirmed through experimental studies.
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules involved in peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(tert-butoxycarbonyl)benzoic acid typically involves the bromination of 5-(tert-butoxycarbonyl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(tert-butoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Reduction: Reducing agents like LiAlH4 in ether or BH3 in THF.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Coupling Products: Biaryl compounds with various functional groups.
Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
3-Bromo-5-(tert-butoxycarbonyl)benzoic acid is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the synthesis of biologically active compounds and as a precursor for drug development.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar structure but with an iodine atom instead of the tert-butoxycarbonyl group.
5-Bromo-3-(tert-butoxycarbonyl)benzoic acid: Similar structure but with the bromine and tert-butoxycarbonyl groups at different positions.
3-Bromo-5-tert-butylbenzoic acid: Similar structure but with a tert-butyl group instead of the tert-butoxycarbonyl group.
Uniqueness
3-Bromo-5-(tert-butoxycarbonyl)benzoic acid is unique due to the presence of both the bromine atom and the tert-butoxycarbonyl group, which provide distinct reactivity and functionalization options. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-bromo-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-12(2,3)17-11(16)8-4-7(10(14)15)5-9(13)6-8/h4-6H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOSJGNGFCKDBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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